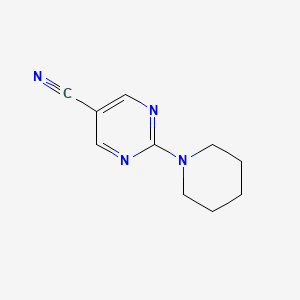

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Description

Significance of the Pyrimidine (B1678525) Nucleus in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature and synthetic chemistry. researchgate.netdntb.gov.ua Its most notable natural occurrence is in the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids, DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over a century. researchgate.net

The synthetic versatility of the pyrimidine ring allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the generation of vast libraries of derivatives. researchgate.net This structural diversity has led to the development of numerous drugs with a wide array of pharmacological activities. researchgate.netnih.gov Pyrimidine-containing compounds are utilized as anticancer agents (e.g., Fluorouracil, Ribociclib), antivirals (e.g., Zidovudine), antimicrobials, anti-inflammatory drugs, and agents targeting the central nervous system. dntb.gov.uaresearchgate.netnih.gov The ability of the pyrimidine core to interact with various biological targets, often through hydrogen bonding, and to serve as a bioisostere for other aromatic systems, contributes to its success in drug development. dntb.gov.ua

Overview of Pyrimidine-5-carbonitrile Derivatives in Bioactive Compounds

The introduction of a carbonitrile (cyano, -C≡N) group at the 5-position of the pyrimidine ring creates the pyrimidine-5-carbonitrile scaffold, a class of compounds that has garnered significant attention for its potent and diverse biological activities. ias.ac.in The cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions within enzyme active sites, often enhancing the potency and selectivity of the molecule.

Research has demonstrated that pyrimidine-5-carbonitrile derivatives exhibit a broad spectrum of therapeutic potential. ias.ac.in They have been investigated as inhibitors of various enzymes and receptors, leading to the discovery of compounds with significant bioactivity. For instance, derivatives of this scaffold have shown promise as anticancer agents by targeting enzymes like Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov The versatility of this scaffold allows for the synthesis of compounds with a range of pharmacological profiles, making it a valuable asset in medicinal chemistry.

| Derivative Class | Biological Target/Activity | Example Finding | Reference |

|---|---|---|---|

| 2,5,6-Trisubstituted Cyanopyrimidines | Anticancer (Anti-proliferative) | Analogues with secondary amine derivatives at the C2 position showed strong anti-proliferative efficacy against MCF-7 and HCT-116 cancer cell lines. | nih.govsemanticscholar.org |

| 2-Hydrazinyl-pyrimidine-5-carbonitriles | Anticancer | Some compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, in some cases at nanomolar concentrations. | nih.gov |

| 6-(4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile | Anticancer & Anti-inflammatory | Showed significant COX-2 selectivity and a substantial effect on breast cancer cell lines (MDA-MB-231 and MCF-7). | semanticscholar.org |

| 2-Anilino-4-(thiazol-5-yl)-pyrimidines | CDK9 Inhibition (Anticancer) | Substitution with a carbonitrile group at the C5-pyrimidine position resulted in potent inhibition of Cyclin-dependent kinase 9 (CDK9). | acs.org |

Research Focus: 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile and Structurally Related Analogues

The specific compound this compound is a member of the 2-substituted pyrimidine-5-carbonitrile family. While detailed public research focusing exclusively on this exact molecule is limited, its structure is representative of a class of compounds explored for various therapeutic applications. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a common feature in many approved drugs and is often incorporated to improve properties like solubility, metabolic stability, and receptor binding affinity.

Structurally related analogues, particularly those with additional substitutions on the pyrimidine ring, have been synthesized and studied. For example, 4-amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile and 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile are close analogues whose chemical and structural properties have been reported. chemdad.comnih.gov The synthesis and crystal structure of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile have been described, noting that the piperidine ring adopts a chair conformation. nih.gov Such structural studies are crucial for understanding how these molecules interact with biological targets at an atomic level.

The investigation of these and other related analogues helps to build a structure-activity relationship (SAR) profile for this class of compounds. The presence of the piperidinyl group at the C-2 position is a key feature that medicinal chemists modulate to fine-tune the pharmacological activity. For instance, studies on piperidine pyrimidine amides have highlighted them as an emerging category of heterocyclic derivatives with significant potential as enzymatic inhibitors. mdpi.com Research into this scaffold continues, aiming to develop novel candidates for a range of diseases.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4-amino-2-(1-piperidinyl)pyrimidine-5-carbonitrile | C10H13N5 | 203.24 | 90973-23-2 | 224 | chemdad.com |

| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | C10H13N5 | 203.24 | Not specified | Not specified | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRPEQINEJEABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653237 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-22-1 | |

| Record name | 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Piperidinyl 5 Pyrimidinecarbonitrile and Its Derivatives

General Synthetic Pathways for Pyrimidine-5-carbonitriles

The formation of the pyrimidine-5-carbonitrile system is a foundational step in accessing the target compound. This is generally accomplished through the condensation of acyclic precursors that provide the necessary carbon and nitrogen atoms to build the heterocyclic ring.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most efficient and widely utilized methods for constructing the pyrimidine (B1678525) ring. bu.edu.eg These reactions involve the joining of two or more fragments to form the cyclic structure, often in a one-pot procedure.

One of the most prominent strategies for synthesizing pyrimidine-5-carbonitriles is the three-component reaction involving an aldehyde, malononitrile, and either urea (B33335) or thiourea. eurekaselect.comresearchgate.net This reaction, often a variation of the Biginelli reaction, provides a direct route to highly functionalized pyrimidines. The process typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Subsequent Michael addition of thiourea or urea, followed by intramolecular cyclization and dehydration or dehydrogenation, yields the final pyrimidine ring. nih.gov

A variety of catalysts can be employed to facilitate this transformation, including basic catalysts like nanosized magnesium oxide (MgO) or acidic promoters. eurekaselect.comkthmcollege.ac.in The choice of catalyst and reaction conditions can significantly influence reaction times and yields. researchgate.net For instance, using a high surface area, nanosized MgO as a heterogeneous base catalyst in ethanol at reflux has been shown to be an effective method. researchgate.net

| Aldehyde | Nitrogen Source | Catalyst | Solvent | Conditions | Product | Yield (%) | Ref. |

| Benzaldehyde | Thiourea | MgO (nanosized) | Ethanol | Reflux | 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Thiourea | MgO (nanosized) | Ethanol | Reflux | 6-Amino-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 96 | researchgate.net |

| 4-Nitrobenzaldehyde | Urea | MgO (nanosized) | Ethanol | Reflux | 6-Amino-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 93 | researchgate.net |

| Benzaldehyde | Thiourea | Ammonium Chloride | Solvent-free | 110°C | 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 90 | kthmcollege.ac.in |

An alternative and equally robust method involves the use of ethyl cyanoacetate as the three-carbon component. iau.ir This precursor can be condensed with various nitrogen-containing species, such as guanidine, to form the pyrimidine ring. For example, the reaction of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline ethanolic solution under reflux conditions affords 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. bu.edu.eg

This approach is advantageous for creating pyrimidines with different substitution patterns compared to the malononitrile route. The use of catalysts like diisopropylethylammonium acetate (DIPEAc) has also been reported to promote these reactions efficiently at room temperature. nih.gov

| Aldehyde | C3-Component | Nitrogen Source | Catalyst/Base | Product | Yield (%) | Ref. |

| Various aromatic aldehydes | Ethyl Cyanoacetate | Guanidine HCl | NaOH/Ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | N/A | bu.edu.eg |

| Various aromatic aldehydes | Ethyl Cyanoacetate | Thiourea | DIPEAc | 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | High | nih.gov |

| Phenylacetaldehyde | Ethyl Cyanoacetate | Urea | H3BO3 | 5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-olate | 87 | iau.ir |

Nucleophilic Substitution Strategies on Halogenated Pyrimidine Intermediates

Perhaps the most direct route to 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile involves the synthesis of a pyrimidine ring bearing a leaving group, typically a halogen, at the 2-position. This halogenated intermediate can then undergo a nucleophilic aromatic substitution (SNAr) reaction with piperidine (B6355638). acs.orgnih.gov The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. youtube.comarkat-usa.org

The key step in forming the target compound is the amination of a 2-halo-5-cyanopyrimidine with piperidine. Halogenated pyrimidines are excellent substrates for SNAr reactions. youtube.com The reaction of 2-chloropyrimidine derivatives with primary and secondary amines, including piperidine, proceeds readily to yield the corresponding 2-aminopyrimidines. researchgate.net

The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. ekb.eg The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I in these systems. researchgate.net The presence of the electron-withdrawing nitrile group at the 5-position further activates the ring toward nucleophilic attack.

| Pyrimidine Substrate | Amine | Conditions | Product | Yield (%) | Ref. |

| 2-Chloropyrimidine | Piperidine | N/A | 2-(Piperidin-1-yl)pyrimidine | 85 | researchgate.net |

| 2-Chloropyrimidine | Morpholine | N/A | 2-(Morpholin-4-yl)pyrimidine | 91 | researchgate.net |

| 2-(Butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Heteroaromatic amine | Isopropyl alcohol, TEA, Reflux | 2-(Butylthio)-4-(heteroarylamino)-6-phenylpyrimidine-5-carbonitrile | 91 | ekb.eg |

| 4-Chloro-pyrazolopyrimidine | 4-(4-Fluorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Absolute ethanol, K2CO3 | Substituted pyrazolopyrimidine | 76 | ekb.eg |

Once the this compound scaffold is assembled, further derivatization can be achieved through functional group transformations. While the core structure is relatively stable, the nitrile group offers a handle for chemical modification. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. These derivatives can then be used in subsequent reactions, such as esterification or amide coupling, to generate a library of related compounds.

Additionally, if other functional groups are present on the piperidine or pyrimidine rings, they can be manipulated. For example, a hydroxyl group could be oxidized or converted to a leaving group for further substitution, or an ester group could be reduced. These transformations allow for the fine-tuning of the molecule's properties.

Catalysis in Pyrimidine-5-carbonitrile Synthesis

Catalysis is central to the efficient synthesis of pyrimidine-5-carbonitriles, enabling reactions to proceed under milder conditions with improved yields and selectivity. This section explores various catalytic approaches, including base-catalyzed reactions, Brønsted solid acid catalysis, and the use of ammonium chloride in solvent-free conditions.

Base-Catalyzed Reactions (e.g., utilizing Piperidine or Sodium Ethoxide)

Base-catalyzed condensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. Piperidine and sodium ethoxide are commonly employed as catalysts in the multicomponent reaction of an aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and a guanidine or urea derivative.

Piperidine, acting as a weak organic base, is effective in catalyzing the synthesis of 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitrile derivatives. In a one-pot, three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine nitrate, piperidine has been used as a catalyst in an aqueous medium under refluxing conditions. This method is noted for its simplicity, efficiency, and environmentally friendly approach, offering excellent yields in a short reaction time researchgate.net. For instance, the reaction of various aldehydes with ethyl cyanoacetate and guanidine nitrate in the presence of a catalytic amount of piperidine in water at 100°C has been reported to yield the desired products in 85-95% yield within 1.5 to 3 hours. A review has also highlighted the use of piperidine as a catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives, with reported yields ranging from 41-61% when the reaction is refluxed overnight ekb.eg.

Sodium ethoxide is another effective base catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives. In 2014, a method was reported where sodium ethoxide was added to a mixture of ethyl cyanoacetate, thiourea, and appropriate aldehydes, resulting in yields of up to 90% ekb.eg. This strong base facilitates the deprotonation of the active methylene compound, initiating the condensation cascade.

Table 1: Base-Catalyzed Synthesis of Pyrimidine-5-carbonitrile Derivatives Note: The following table is a representation of data found in the cited literature for pyrimidine-5-carbonitrile derivatives, not specifically for this compound.

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Piperidine | Aromatic Aldehydes, Ethyl Cyanoacetate, Guanidine Nitrate | Water | Reflux, 100°C, 1.5-3 h | 85-95 | researchgate.net |

| Piperidine | Aldehyde, Ethyl Cyanoacetate, Thiourea | Not Specified | Reflux, overnight | 41-61 | ekb.eg |

| Sodium Ethoxide | Aldehyde, Ethyl Cyanoacetate, Thiourea | Not Specified | Not Specified | up to 90 | ekb.eg |

Brønsted Solid Acid Catalysis (e.g., Bone Char-nPrN-SO3H)

The use of heterogeneous solid acid catalysts offers significant advantages in terms of catalyst recovery, reusability, and reduced environmental impact. Bone char, a readily available biowaste, can be functionalized to create a robust Brønsted solid acid catalyst. Specifically, bone char modified with propylsulfonic acid groups (Bone Char-nPrN-SO3H) has been successfully employed as an efficient and eco-friendly catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives.

This catalyst has been utilized in the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and guanidine hydrochloride under solvent-free conditions at 80°C. The reaction proceeds to give high yields of the corresponding 2-amino-4-aryl-pyrimidine-5-carbonitriles. The catalyst's performance is attributed to the presence of acidic -SO3H groups, which facilitate the key steps in the reaction mechanism. A key advantage of this catalyst is its reusability; it can be recovered and reused for several cycles without a significant loss in its catalytic activity.

Table 2: Brønsted Solid Acid Catalyzed Synthesis of Pyrimidine-5-carbonitrile Derivatives

| Catalyst | Reactants | Reaction Conditions | Yield (%) |

| Bone Char-nPrN-SO3H | Aromatic Aldehydes, Malononitrile, Guanidine Hydrochloride | Solvent-free, 80°C | High |

Ammonium Chloride Catalysis in Solvent-Free Conditions

Ammonium chloride (NH4Cl) has emerged as a simple, inexpensive, and effective catalyst for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. This method aligns with the principles of green chemistry by avoiding the use of volatile and often toxic organic solvents.

In a typical procedure, a mixture of an aromatic aldehyde, malononitrile, and urea or thiourea is heated in the presence of a catalytic amount of ammonium chloride. This one-pot synthesis provides the desired pyrimidine-5-carbonitrile or pyrimidine-5-carboxamide in good yields. The reaction is generally carried out at elevated temperatures, for instance, 110°C in an oil bath for a few hours. The use of ammonium chloride as a neutral and readily available catalyst, combined with the solvent-free approach, makes this a practical and environmentally friendly method for the preparation of these heterocyclic compounds.

Advanced Synthetic Techniques

To further improve the efficiency and environmental footprint of pyrimidine-5-carbonitrile synthesis, advanced techniques such as microwave-assisted synthesis and the implementation of solvent-free reaction conditions have been widely adopted. These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and uniformly heat reaction mixtures, often leading to significant rate enhancements and improved yields compared to conventional heating methods. The synthesis of 2-aminopyrimidine-5-carbonitrile derivatives has been shown to benefit from this technology.

In a comparative study, the synthesis of 2-amino-4,6-diarylpyrimidines was carried out using both conventional heating and microwave irradiation. The microwave-assisted approach, conducted under solvent-free conditions with CaCl2 as a catalyst, resulted in substantially shorter reaction times (minutes vs. hours) and comparable or good yields. For example, the reaction of benzaldehyde, acetophenone, and guanidine-HCl under microwave irradiation can be completed in a fraction of the time required for conventional reflux, with yields ranging from acceptable to good. Another study on the synthesis of aminopyrimidine derivatives reported that microwave-assisted heating reduced reaction times from hours to minutes and increased yields by 10-30% compared to conventional methods.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidine Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | 2-16 min | Higher | ijprajournal.com |

| Conventional Heating | 2-6 h | Lower | ijprajournal.com |

| Microwave-Assisted | Shorter | Acceptable to Good | |

| Conventional Heating | Longer | Higher |

Solvent-Free Reaction Conditions

Conducting organic reactions without the use of solvents, or in a "solvent-free" or "neat" condition, is a key principle of green chemistry. This approach minimizes waste, reduces environmental pollution, and can simplify product isolation. The synthesis of 2-aminopyrimidine-5-carbonitrile derivatives has been successfully achieved under solvent-free conditions, often in conjunction with the catalytic methods described earlier.

For instance, the synthesis of 2-aminopyrimidine derivatives has been reported by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine, a substituted amine, and triethylamine at 80–90°C without any solvent. This method provides the desired products in high yields. Similarly, chitosan, a renewable and biodegradable polymer, has been used as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives from guanidines, aldehydes, and cyanoketones under solvent-free conditions at 85°C, resulting in good yields ijprajournal.com. The ammonium chloride-catalyzed synthesis of pyrimidine-5-carbonitriles is also effectively carried out under solvent-free conditions.

The combination of solvent-free conditions with efficient catalysis represents a powerful and sustainable strategy for the synthesis of this compound and its derivatives, offering economic and environmental benefits over traditional solvent-based methods.

Analytical and Spectroscopic Characterization of 2 1 Piperidinyl 5 Pyrimidinecarbonitrile Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular structure. For pyrimidine-5-carbonitrile derivatives, these methods have been extensively used to confirm their synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other NMR-active nuclei (like fluorine) environments.

For derivatives such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, a close analog of the title compound, ¹H and ¹³C NMR spectra provide definitive assignments for each proton and carbon atom in the molecule. In the ¹H NMR spectrum, the protons on the pyrimidine (B1678525) ring appear as a distinct singlet, while the protons of the piperidine (B6355638) ring typically show complex multiplets due to their non-equivalent chemical environments in the ring's chair conformation. The amino group protons appear as a broad singlet.

The ¹³C NMR spectrum complements this information by showing distinct signals for each carbon atom. The carbon of the nitrile group (C≡N) is typically observed in the 118-120 ppm region, while the carbons of the pyrimidine ring appear at lower field (downfield) due to the electron-withdrawing effects of the nitrogen atoms. The carbons of the piperidinyl substituent appear at higher field (upfield).

¹⁹F NMR is a specialized technique applied to derivatives containing fluorine atoms, such as those with a fluorophenyl substituent, to confirm the presence and environment of the fluorine nucleus.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

| Nucleus | Position | Chemical Shift (δ, ppm) | Description |

| ¹H | Pyrimidine-H | 8.01 | Singlet |

| ¹H | NH₂ | 7.21 | Broad Singlet |

| ¹H | Piperidine-H (α to N) | 3.76 | Triplet |

| ¹H | Piperidine-H (β, γ to N) | 1.48-1.73 | Multiplet |

| ¹³C | Pyrimidine-C (quaternary) | 168.5, 164.3, 159.9 | C2, C4, C6 |

| ¹³C | C≡N | 118.1 | Nitrile Carbon |

| ¹³C | Pyrimidine-C (quaternary) | 58.9 | C5 |

| ¹³C | Piperidine-C (α to N) | 45.9 (calculated) | - |

| ¹³C | Piperidine-C (β to N) | 26.8 | - |

| ¹³C | Piperidine-C (γ to N) | 24.9 | - |

| Data obtained in DMSO-d₆ solvent. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. For 2-(1-piperidinyl)-5-pyrimidinecarbonitrile derivatives, the IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups.

The most prominent and diagnostically useful peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp and intense band typically in the range of 2260-2220 cm⁻¹. Specifically for 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, this peak is observed at 2190 cm⁻¹. Other important vibrations include the C=N and C=C stretching vibrations within the pyrimidine ring, and C-N stretching vibrations for both the piperidine and pyrimidine rings. For derivatives with amino groups, N-H stretching vibrations are also clearly visible.

Table 2: Key IR Absorption Bands for 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3426, 3308 | Amino (NH₂) |

| C≡N Stretch | 2190 | Nitrile |

| C=N Stretch | 1646 | Pyrimidine Ring |

| C-N Stretch | 1223 | Piperidine/Pyrimidine |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. For this compound derivatives, electron impact (EI) mass spectrometry typically reveals a distinct molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

The fragmentation of these molecules is influenced by the stability of the pyrimidine ring and the presence of the piperidine substituent. Common fragmentation pathways for aliphatic amines involve cleavage at the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). For the piperidinyl moiety, this would lead to the loss of alkyl radicals and the formation of stable nitrogen-containing cations. Another likely fragmentation process is the cleavage of the bond between the piperidine and pyrimidine rings. The fragmentation of the pyrimidine ring itself often proceeds through the loss of small, stable molecules.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₀H₁₁N₃)

| m/z Value | Proposed Fragment | Description |

| 185 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 184 | [M-H]⁺ | Loss of a hydrogen radical |

| 156 | [M-C₂H₅]⁺ | α-cleavage in piperidine ring |

| 105 | [C₅H₃N₃]⁺ | Pyrimidinecarbonitrile cation after ring cleavage |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation after ring cleavage |

Crystallographic Analysis

While spectroscopic methods reveal atomic connectivity and functional groups, crystallographic analysis provides the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed 3D model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles.

An SCXRD study performed on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile revealed critical details about its molecular geometry. The analysis confirmed that the piperidine ring adopts a stable chair conformation. The dihedral angle between the mean planes of the pyrimidine and piperidine rings was determined to be 49.57 (11)°. Such data is invaluable for understanding the steric and electronic properties of the molecule and is essential for applications like molecular docking and rational drug design.

Table 4: Crystallographic Data for 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃N₅ |

| Molecular Weight | 203.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7335 (9) |

| b (Å) | 12.4005 (10) |

| c (Å) | 7.9206 (6) |

| β (°) | 93.654 (4) |

| Volume (ų) | 1052.09 (15) |

| Z (molecules/unit cell) | 4 |

Structure Activity Relationship Sar Studies of 2 1 Piperidinyl 5 Pyrimidinecarbonitrile Derivatives

Influence of Substituents on Biological Potency

The biological potency of 2-(1-piperidinyl)-5-pyrimidinecarbonitrile derivatives can be significantly modulated by the introduction of various substituents on the pyrimidine (B1678525) ring. The nature and position of these substituents play a pivotal role in the molecule's interaction with its biological target.

While the core structure specifies a piperidinyl group at the C2 position, modifications at other positions of the pyrimidine ring, namely C4 and C6, have been shown to be critical for activity in related pyrimidine-5-carbonitrile scaffolds. For instance, in a series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles, the nature of the substituent at the C6 position was varied to construct a hydrazone moiety, which led to compounds with inhibitory effects on the growth of a wide range of cancer cell lines. This suggests that the C6 position is a key site for introducing diversity to modulate biological activity.

Similarly, studies on other pyrimidine derivatives indicate that the C4 position is also a critical determinant of biological activity. Introduction of various amino groups at this position can influence the molecule's interaction with its target. Although direct studies on this compound are limited, the broader literature on pyrimidines underscores the importance of substitutions at both the C4 and C6 positions for optimizing biological potency.

| Position on Pyrimidine Ring | General Observation on Substituent Effect | Potential Impact on Activity |

|---|---|---|

| C2 | The piperidinyl group is a defining feature. Modifications to this ring can affect conformational flexibility and target engagement. | Alterations to the piperidine (B6355638) ring can influence binding affinity and selectivity. |

| C4 | Substitution with various groups, particularly those capable of hydrogen bonding, is a common strategy to enhance potency. | Introduction of amino or substituted amino groups can lead to improved target interactions. |

| C6 | This position is often modified to introduce larger functional groups that can occupy specific pockets in the target protein. | Bulky or functionalized substituents at C6 can significantly enhance biological activity. |

The electronic properties of substituents on the pyrimidine ring are a key factor in determining the biological activity of this compound derivatives. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the pyrimidine ring, thereby affecting its reactivity and interaction with biological targets.

In studies of various pyrimidine-5-carbonitrile derivatives, it has been observed that electron-withdrawing groups often enhance biological activity. For example, in a series of pyrimidine-5-carbonitriles designed as COX-2 inhibitors, derivatives with electron-withdrawing groups were found to be more active. nih.gov Similarly, the introduction of a trifluoromethyl group (an EWG) into a pyrimidine-based compound led to a significant improvement in hydrogen bond strength with the target enzyme. This suggests that EWGs can enhance the binding affinity of the molecule.

Conversely, the effect of electron-donating groups can be more variable. While in some cases they may decrease activity, in others they are well-tolerated. The COX-2 enzyme, for instance, appears to accommodate a wide range of both electron-donating (e.g., CH₃, OCH₃) and electron-withdrawing (e.g., F) groups. nih.gov This indicates that the optimal electronic nature of the substituent can be target-dependent.

| Group Type | Examples | General Effect on Biological Activity |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CF₃, -F, -Cl | Often leads to an increase in potency by enhancing interactions with the target. nih.gov |

| Electron-Donating Groups (EDGs) | -OH, -OCH₃, -CH₃ | The effect is target-dependent and can either increase, decrease, or have a negligible impact on activity. nih.gov |

Conformational Analysis of the Piperidine Moiety

In this observed chair conformation, the exocyclic N-C bond (the bond connecting the piperidine nitrogen to the pyrimidine ring) was in an axial orientation. nih.gov The dihedral angle between the mean planes of the piperidine and pyrimidine rings was found to be 49.57 (11)°. This specific spatial arrangement of the two rings is crucial for defining the three-dimensional structure of the molecule and its potential interactions with a receptor binding site. The conformational flexibility of the piperidine ring, or lack thereof, can be a key determinant of binding affinity and selectivity.

Role of the Carbonitrile Group in Ligand-Target Interactions

The carbonitrile (cyano) group at the C5 position of the pyrimidine ring is not merely a passive substituent but can play an active role in ligand-target interactions. In classical medicinal chemistry, the nitrile group has been considered a bioisostere of carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms.

More specifically, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. An X-ray crystallographic analysis of a 5-cyanopyrimidine-based inhibitor bound to its target kinase revealed that the cyano nitrogen forms a direct hydrogen bond with the backbone NH of a methionine residue in the enzyme's active site. This specific interaction highlights the importance of the carbonitrile group for anchoring the ligand within the binding pocket and contributing to its inhibitory potency. Therefore, the 5-carbonitrile group is a key pharmacophoric feature in this class of compounds.

Stereochemical Considerations and Chiral Preference in Activity

While the parent compound this compound is achiral, the introduction of substituents on the piperidine ring or on other parts of the molecule can create chiral centers. When a molecule is chiral, it can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. It is well-established in medicinal chemistry that enantiomers can have different biological activities, with one enantiomer often being significantly more potent than the other.

For pyrimidine-based compounds, stereochemistry has been shown to be a critical factor for biological activity. For instance, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for receptor binding and selectivity were observed. The specific stereochemistry at the chiral centers was essential for potent and selective binding.

Although specific studies on the chiral preferences of this compound derivatives are not extensively available in the current literature, the principles of stereochemistry in drug action suggest that if chiral derivatives were to be synthesized, it is highly likely that a preference for a specific enantiomer would be observed. The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with a chiral biological target, such as a receptor or an enzyme. Therefore, the investigation of stereochemical aspects would be a crucial step in the optimization of any chiral derivatives of this scaffold.

Biological Activities and Pharmacological Potentials of 2 1 Piperidinyl 5 Pyrimidinecarbonitrile and Analogs

Antineoplastic and Anticancer Activities

Derivatives of pyrimidine-5-carbonitrile have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including cell cycle disruption, apoptosis induction, and targeted enzyme inhibition.

Efficacy against Various Cancer Cell Lines (e.g., Colo 205, HCT-116, PC-3, HEPG2)

A range of pyrimidine-5-carbonitrile analogs has been synthesized and evaluated for in vitro cytotoxic activity against several human tumor cell lines. nih.gov Studies have confirmed the antitumor properties of these derivatives against hepatocellular carcinoma (HepG2), prostate cancer (PC-3), and colorectal carcinoma (HCT-116) cell lines. nih.govrjptonline.org

One study designed a series of pyrimidine-5-carbonitrile derivatives and tested their antiproliferative activity against HCT-116 and HepG-2 cells, among others. nih.gov A particularly potent analog, designated as compound 11b, showed significant activity against both HCT-116 and HepG-2 cell lines, with IC₅₀ values of 3.37 µM and 3.04 µM, respectively. nih.govekb.eg Other synthesized compounds in the same series also exhibited moderate antiproliferative activity against these cell lines. nih.gov Further research on different pyrimidine-5-carbonitrile hybrids demonstrated anticancer activity comparable or superior to the reference drug doxorubicin against HepG2 cells. mdpi.commdpi.com While studies have shown that certain fused pyrimidine (B1678525) derivatives can suppress tumors in Colo 205 cell lines, specific data for 2-(1-piperidinyl)-5-pyrimidinecarbonitrile analogs against this cell line is less defined in the reviewed literature. nih.gov

| Compound Analog | HCT-116 (Colon) | HEPG2 (Liver) | PC-3 (Prostate) |

|---|---|---|---|

| Analog 11b | 3.37 nih.govekb.eg | 3.04 nih.govekb.eg | Data Not Available |

| Other Analogs | Moderate Activity nih.gov | Activity comparable to Doxorubicin mdpi.commdpi.com | Tested nih.govrjptonline.org |

Mechanisms of Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The anticancer effects of pyrimidine-5-carbonitrile derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).

Flow cytometric analysis has revealed that potent analogs can cause cell cycle arrest. For instance, compound 11b was found to arrest the cell cycle at the G2/M phase in HCT-116 and HepG-2 cells. nih.govekb.eg Another study on a different pyrimidine-5-carbonitrile derivative, compound 5d, showed it could halt cell growth at the sub-G1 and G2/M phases in MCF-7 breast cancer cells. mdpi.commdpi.com Similarly, a separate analog, compound 7f, was shown to cause cell cycle arrest at the S-phase. nih.govnih.gov

In addition to perturbing the cell cycle, these compounds are effective inducers of apoptosis. Compound 11b was shown to trigger significant apoptotic effects in both HCT-116 and HepG-2 cells. nih.govekb.eg This apoptotic action is often mediated through the caspase signaling cascade. For example, compound 11b upregulated the level of caspase-3 by 6.5-fold in HepG-2 cells compared to the control. nih.gov Another analog, compound 7f, demonstrated the ability to induce caspase-3 dependent apoptosis. nih.govnih.gov The induction of apoptosis by compound 5d was also confirmed, as it increased the proportion of early and late apoptotic rates in MCF-7 cells by nearly 13- and 60-fold, respectively. mdpi.commdpi.com

Enzyme Inhibition as a Therapeutic Strategy (e.g., EGFR, COX-2, Mutant Isocitrate Dehydrogenase 1)

A key therapeutic strategy for many anticancer agents is the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival. Pyrimidine-5-carbonitrile analogs have been identified as potent inhibitors of several such enzymes.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cellular proliferation, and its uncontrolled activation is a hallmark of many cancers. nih.gov New series of pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of EGFR. nih.govnih.gov One highly active compound, 10b, emerged as a potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. nih.gov Another analog, 11b, was also found to be a very active compound against wild-type EGFR (EGFR-WT), exhibiting an IC₅₀ value of 0.09 µM. nih.govekb.eg

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is linked to inflammation and carcinogenesis, and its inhibition is a valuable strategy in cancer therapy. mdpi.com Pyrimidine derivatives have been shown to possess COX-2 inhibiting capabilities. mdpi.com Synthesized pyrimidine-5-carbonitrile hybrids have demonstrated potent COX-2 inhibitory activity, with some compounds showing IC₅₀ values in the submicromolar range. mdpi.commdpi.com For example, compounds 3b, 5b, and 5d were identified as highly active agents with IC₅₀ values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively, which were nearly equal to the reference drug Celecoxib. mdpi.com

Antimicrobial Properties

In addition to their anticancer potential, pyrimidine-5-carbonitrile derivatives have been investigated for their antimicrobial properties, showing activity against a spectrum of bacteria and fungi. mdpi.com

Antibacterial Spectrum (e.g., E. coli, S. aureus, K. pneumonia, B. subtilis)

The pyrimidine core is a recurring motif in compounds with antibacterial activity. Various pyrimidine derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria.

Studies have shown that 2-piperidinyl pyrimidine derivatives exhibit moderate activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus and Klebsiella pneumonia (Gram-positive bacteria). nih.gov Another study on novel 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives found that several analogs exhibited excellent antimicrobial activity against E. coli, as well as the Gram-positive bacteria S. aureus and Bacillus subtilis. nih.gov

| Bacterial Species | Gram Stain | Observed Activity of Analogs |

|---|---|---|

| Escherichia coli | Negative | Good to Moderate Activity nih.govnih.gov |

| Staphylococcus aureus | Positive | Good to Moderate Activity nih.govnih.gov |

| Klebsiella pneumonia | Negative | Moderate Activity nih.gov |

| Bacillus subtilis | Positive | Good Activity nih.gov |

Antifungal Spectrum (e.g., A. niger, C. albicans)

The antifungal potential of pyrimidine derivatives has also been an area of active research. Certain analogs have shown efficacy against pathogenic fungi.

A study of 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile derivatives demonstrated that some compounds possessed excellent activity against Candida albicans and Aspergillus flavus, a species closely related to Aspergillus niger. nih.gov Other research into amino-pyrimidine derivatives also confirmed significant antifungal activity against C. albicans and A. niger strains. ekb.eg While some pyrimidine compounds showed no detectable activity against wild-type C. albicans, they were found to be effective against strains lacking certain efflux pumps, suggesting a potential mechanism of resistance. nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., SecA protein targeting)

The bacterial Sec-dependent protein translocation pathway is an essential process for bacterial viability and virulence, making its components attractive targets for novel antimicrobial agents. A key component of this machinery is the ATPase motor protein SecA, which is highly conserved across bacteria but absent in mammals, presenting an ideal target for selective drug development.

Pyrimidine derivatives have been identified as a promising class of SecA inhibitors. The mechanism of action for these compounds involves the disruption of SecA's ATPase activity. By binding to the SecA protein, these inhibitors prevent the hydrolysis of ATP, which is the crucial energy source required to drive preproteins across the bacterial cytoplasmic membrane. This inhibition leads to the accumulation of unprocessed proteins in the cytoplasm, disruption of cellular functions, and ultimately, bacterial cell death. While specific studies on this compound are limited, related pyrimidine analogs have demonstrated notable activity.

| Compound Class | Target | Mechanism | Reported Activity |

|---|---|---|---|

| Pyrimidine Analogs | SecA ATPase | Inhibition of protein secretion pathway | Bactericidal against Gram-positive and Gram-negative pathogens |

| Cyclic Peptides (e.g., 2,5-Piperazinedione) | Multiple (e.g., Glucosamine-6-phosphate synthase) | Inhibition of cell wall synthesis and other pathways | MICs of 4 to 15 µg/mL against pathogenic bacteria nih.gov |

Antiviral Efficacy against Diverse Pathogens (e.g., BVDV, HBV, HIV)

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous derivatives showing activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV). nih.gov

In the context of HIV, diarylpyrimidine (DAPY) analogs have emerged as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing conformational changes that inhibit its DNA polymerase activity and block viral replication. Structural modifications on the pyrimidine core have led to compounds with activity in the low nanomolar range against both wild-type and drug-resistant HIV-1 strains.

While direct studies on this compound against BVDV or HBV are not extensively documented, the broader class of pyrimidine derivatives has been explored for activity against these pathogens. nih.gov The general mechanism for such compounds often involves the inhibition of viral polymerases, which are essential for the replication of the viral genome. nih.gov

| Virus | Target | Compound Class | Reported Activity (EC50) |

|---|---|---|---|

| HIV-1 (Wild-Type) | Reverse Transcriptase (NNRTI) | Diarylpyrimidines | Down to 0.0014 µM for some analogs |

| HCV (via BVDV surrogate) | RNA-dependent RNA polymerase | Pyrimidine Analogs | Inhibition of viral replication demonstrated nih.gov |

Antitubercular Investigations against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. mdpi.com Pyrimidine derivatives, including those with piperidine (B6355638) moieties, have been identified as a promising area of research for novel anti-TB drugs. nih.gov

Several mechanisms of action have been proposed for these compounds. Some 5-substituted pyrimidine nucleoside analogs have shown a marked ability to inhibit Mtb growth in vitro. nih.gov For instance, 5-dodecyloxymethyl-2'-deoxyuridine was identified as a potent inhibitor of Mtb propagation. nih.gov Other studies have focused on specific mycobacterial enzymes. Analogs containing a piperidine ring have demonstrated synergistic effects when combined with first-line anti-TB drugs like rifampicin, potentially by inhibiting efflux pumps that contribute to drug resistance. nih.gov Furthermore, substituted pyrimidines have shown efficacy against intracellularly located and biofilm-forming tubercle bacilli, which are notoriously difficult to eradicate. frontiersin.org

| Compound/Analog Class | Target/Activity | Reported Activity (MIC) |

|---|---|---|

| 5-Substituted Pyrimidine Nucleosides | Inhibition of Mtb growth | As low as 50 µg/mL for 5-dodecyloxymethyl-2'-deoxyuridine nih.gov |

| C-5 Alkynyl Pyrimidine Derivatives | Inhibition of Mtb growth (including resistant strains) | 10 µg/mL against Mtb H37Rv and MS-115 strains mdpi.com |

| 2,4-Disubstituted Pyridine Derivatives | Inhibition of intracellular and biofilm Mtb | MIC99 values as low as 0.8 µg/mL frontiersin.org |

Antimalarial Research and Antiplasmodial Activity

The fight against malaria, a devastating parasitic disease caused by Plasmodium species, has been significantly advanced by research into novel chemotypes. The 5-substituted-2-pyrimidinecarbonitrile scaffold has been highlighted as a particularly potent and promising lead series for the development of new antimalarial drugs. nih.gov These compounds have demonstrated excellent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net

Lead optimization studies on this chemical class have yielded compounds with antiparasitic activities in the low nanomolar range. nih.gov A key structure-activity relationship finding was the introduction of protonable amines into the molecules, which led to a dramatic improvement—up to 1000-fold—in activity against cultured parasites. nih.gov The primary mechanism for their potent antiplasmodial effect is the inhibition of essential parasitic enzymes.

A critical process for the survival of the malaria parasite within red blood cells is the digestion of host hemoglobin to obtain essential amino acids. This process is mediated by a cascade of proteases, with the cysteine proteases falcipain-2 and falcipain-3 playing a central role. nih.gov These enzymes have therefore become a major target for antimalarial drug design. nih.gov

The 2-pyrimidinecarbonitrile derivatives function as potent inhibitors of both falcipain-2 and falcipain-3. nih.govresearchgate.net The nitrile group is crucial for their mechanism, as it interacts with the catalytic cysteine residue in the active site of the enzyme. researchgate.net This interaction blocks the enzyme's hydrolytic activity, preventing hemoglobin degradation and leading to the starvation and death of the parasite. researchgate.net Optimized compounds from this series have shown enzymatic inhibitory activities in the picomolar to low nanomolar range. nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Reported Potency |

|---|---|---|---|

| 5-Substituted-2-pyrimidinecarbonitriles | Falcipain-2 and Falcipain-3 | Inhibition of hemoglobin hydrolysis | Picomolar to low nanomolar enzymatic inhibition nih.gov |

| Sulfonamide-based Pyrimidines | Falcipain-2 and Falcipain-3 | Inhibition of cysteine proteases | IC50 values in the low micromolar range (e.g., 2.84 µM) malariaworld.org |

Anti-inflammatory Effects and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in converting arachidonic acid into prostaglandins. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced at sites of inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Pyrimidine derivatives have been extensively investigated as selective COX-2 inhibitors. nih.gov The pyrimidine-5-carbonitrile core, in particular, has been incorporated into various molecular designs aimed at targeting this enzyme. nih.gov Studies have shown that certain pyrimidine derivatives exhibit high selectivity and potency against COX-2, with some analogs achieving inhibitory activity comparable to or even exceeding that of established drugs like celecoxib and meloxicam. nih.govnih.gov This selective inhibition of COX-2 helps to suppress the production of pro-inflammatory prostaglandins, thereby exerting a potent anti-inflammatory effect. nih.gov

| Compound Class | Target | Selectivity | Reported Potency |

|---|---|---|---|

| Pyrimidine-5-carbonitrile derivatives | COX-2 | High selectivity over COX-1 | IC50 values comparable to Celecoxib nih.gov |

| General Pyrimidine derivatives (L1, L2) | COX-2 | High selectivity over COX-1 | Outperformed piroxicam, comparable to meloxicam nih.gov |

Other Noteworthy Biological Activities

Beyond the primary activities already discussed, the versatile pyrimidine scaffold has been associated with a wide spectrum of other biological effects. The structural diversity achievable through substitution on the pyrimidine ring allows for the modulation of its pharmacological profile, leading to compounds with potential applications in various therapeutic areas. orientjchem.orgnih.gov

Anticancer Activity: The development of pyrimidine derivatives as anticancer agents is a significant area of research. researchgate.net This activity is often linked to their ability to inhibit enzymes crucial for cancer cell proliferation and survival, such as protein kinases. researchgate.net Furthermore, the anti-inflammatory action via COX-2 inhibition is also relevant, as chronic inflammation is a known contributor to tumorigenesis. nih.gov Certain pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov

Antioxidant Properties: Some pyrimidine derivatives have been shown to possess antioxidant capabilities. nih.govmdpi.com They can reduce levels of reactive oxygen species (ROS) in cellular models of inflammation, suggesting a role in mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govresearchgate.net

Antiamoebic Activity against Entamoeba histolytica

Entamoeba histolytica is a protozoan parasite that causes amebiasis, a significant health concern in many parts of the world. While various heterocyclic compounds have been investigated for their antiamoebic properties, specific research on the activity of this compound and its direct analogs against Entamoeba histolytica is not extensively available in the reviewed scientific literature.

General studies on other pyrimidine derivatives have shown potential antiprotozoal activities. For instance, various substituted pyrimidines have been synthesized and evaluated against different protozoa, but specific data relating to the this compound structure against E. histolytica remains to be elucidated. The development of novel antiamoebic agents is an ongoing area of research, and the exploration of diverse chemical scaffolds, including pyrimidine derivatives, is a promising strategy. However, without specific experimental data, the potential of this compound in this context is yet to be determined.

Anticonvulsant Properties

Several pyrimidine derivatives have been investigated for their potential as anticonvulsant agents. Research into pyrimidine-5-carbonitrile analogs has shown promising results in preclinical seizure models. A study on a series of 2-[2-(substituted benzylidene) hydrazinyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile derivatives demonstrated notable anticonvulsant activity in the maximal electroshock (MES) test, a widely used screening model for generalized tonic-clonic seizures. iimmun.ru

The MES test evaluates the ability of a compound to prevent the spread of seizures. In this study, several analogs showed significant protection against MES-induced seizures at a dose of 30 mg/kg. The results for some of the active compounds are summarized in the table below. iimmun.ru

| Compound | Substituent on Benzylidene Ring | Anticonvulsant Activity (% Protection in MES test at 30 mg/kg) |

|---|---|---|

| 5 | 4-Bromo | 100% |

| 9 | 4-Hydroxy | 100% |

| 16 | 3-Fluoro | 100% |

These findings suggest that the pyrimidine-5-carbonitrile scaffold is a promising template for the development of new anticonvulsant drugs. The presence of a piperidinyl group at the 2-position could further modulate this activity, warranting specific investigation of this compound.

Antioxidant Potentials

Pyrimidine derivatives have attracted considerable attention for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant potential of various pyrimidinone derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

A study on aryl substituted pyrimidinone derivatives revealed that some of these compounds exhibit potent antioxidant activity. The scavenging activity is often compared to a standard antioxidant like ascorbic acid. The results for selected compounds from this study are presented below. researchgate.net

| Compound | DPPH Radical Scavenging Activity (%) |

|---|---|

| 4d | 88.6 ± 0.018 |

| 4j | 90.2 ± 0.025 |

| Ascorbic Acid (Standard) | 91.4 ± 0.021 |

The data indicates that pyrimidine-based structures can be effective radical scavengers. The specific antioxidant potential of this compound would depend on its unique structural features and their influence on its ability to stabilize free radicals.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease that plays a critical role in bone resorption and has been identified as a therapeutic target for osteoporosis and other bone-related disorders. The inhibition of Cathepsin K can prevent excessive bone loss. nih.gov Research has explored various heterocyclic compounds as potential Cathepsin K inhibitors.

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Cathepsin K. Among these, several compounds demonstrated potent inhibition, with IC50 values in the nanomolar range. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

| Compound | Cathepsin K IC50 (µM) |

|---|---|

| H-1 | 0.25 |

| H-5 | 0.12 |

| H-9 | 0.08 |

While these compounds are not direct analogs of this compound, the presence of a piperidine moiety in these potent inhibitors suggests that this structural feature can be beneficial for Cathepsin K inhibition. The pyrimidinecarbonitrile core of the target compound could serve as a scaffold for designing novel and selective Cathepsin K inhibitors. Further investigation is required to determine the specific inhibitory activity of this compound against this enzyme.

Computational Chemistry and in Silico Studies in Pyrimidine 5 Carbonitrile Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimidine-5-carbonitrile research, docking simulations have been instrumental in elucidating how these ligands interact with their biological targets at a molecular level.

Molecular docking simulations have been successfully employed to predict the binding affinities and modes of various pyrimidine-5-carbonitrile derivatives against a range of biological targets. For instance, in a study targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a novel series of pyrimidine-5-carbonitrile derivatives were designed and their binding patterns investigated through docking studies. The results indicated that these compounds exhibited binding modes similar to the known inhibitor sorafenib. nih.gov

In a different study, docking simulations of 2,4-disubstituted pyrimidine (B1678525) derivatives were performed to understand their dual activity as cholinesterase and Aβ-aggregation inhibitors. These simulations provided insights into how the central pyrimidine ring can serve as a suitable template for developing dual inhibitors. nih.gov Furthermore, the binding affinity of thiopyrimidine-5-carbonitrile derivatives against the thymidylate synthase enzyme has been evaluated, with some compounds showing strong binding affinity. japsonline.com

The following table summarizes the predicted binding affinities of selected pyrimidine-5-carbonitrile derivatives against their respective targets as reported in various studies.

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

| Thiopyrimidine-5-carbonitrile derivative 4a | Thymidylate Synthase | -78.37 |

| Thiopyrimidine-5-carbonitrile derivative 6c | Thymidylate Synthase | -70.45 |

| Thiopyrimidine-5-carbonitrile derivative 13b | Thymidylate Synthase | -75.21 |

| 2H-thiopyrano[2,3-b]quinoline derivative 4 | CB1a | -6.1 |

This table is interactive and can be sorted by clicking on the column headers.

A crucial outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that are critical for ligand binding. For example, docking studies of novel pyrimidine-5-carbonitrile derivatives in the active site of VEGFR-2 revealed important interactions with key residues. Specifically, the urea (B33335) side chain of one of the derivatives was found to form hydrogen bonds with Glu883 and Asp1044. nih.gov

Similarly, in the investigation of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which share a similar structural scaffold, docking studies identified a binding pocket comprising hydrophobic residues such as Val84, Trp89, and Leu182, as well as two acidic residues, Glu172 and Asp126, which were crucial for anchoring the ligand. nih.gov The NH group of the ligand was found to be vital for stabilizing the compound in the active site through hydrogen bonds with these key amino acids. nih.gov

The table below details some of the key active site residues and the nature of their interactions with pyrimidine-5-carbonitrile derivatives.

| Target Enzyme | Key Active Site Residues | Type of Interaction |

| VEGFR-2 | Glu883, Asp1044 | Hydrogen Bonding |

| σ1 Receptor | Glu172, Asp126 | Hydrogen Bonding |

| Thymidylate Synthase | Arg-50, Ser-216 | Hydrogen Bonding |

This table is interactive and can be sorted by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their potency.

Several QSAR studies have been conducted on pyrimidine derivatives to develop predictive models for their biological potency. For instance, a QSAR analysis was performed on a series of furopyrimidine and thienopyrimidine compounds as VEGFR-2 inhibitors. nih.gov In this study, both multiple linear regression (MLR) and artificial neural network (ANN) models were developed. The performance of these models was evaluated using statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive ability of the model (Q²). nih.gov The ANN model, with an R² value of 0.998, demonstrated a superior predictive power compared to the MLR model (R² = 0.889), indicating that a non-linear model was more suitable for describing the complex relationship between the structure and activity of these compounds. nih.gov

Another study focused on developing a validated QSAR model for a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand the physicochemical properties essential for GPCR-6 inhibition. researchgate.net

QSAR models help in correlating various electronic and steric parameters of a molecule with its biological activity. Electronic parameters describe the electronic properties of a molecule, such as its ability to donate or accept electrons, while steric parameters relate to the size and shape of the molecule.

In the context of pyrimidine derivatives, structure-activity relationship studies have shown that cholinesterase inhibition and selectivity are sensitive to both steric and electronic parameters at the C-2 and C-4 positions of the pyrimidine ring. nih.gov The descriptors obtained in a QSAR model for 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives included 3D-MoRSE descriptors, which provide information about Sanderson electronegativities and atomic numbers, and WHIM descriptors, which describe the three-dimensional molecular structure in terms of shape, size, and symmetry. researchgate.net

The following table lists some common electronic and steric parameters used in QSAR studies.

| Parameter Type | Examples | Description |

| Electronic | Hammett constant (σ), Dipole moment, Ionization potential | Describes the electron-donating or withdrawing nature of substituents. |

| Steric | Taft's steric parameter (Es), Molar refractivity (MR), van der Waals volume | Quantifies the size and shape of a molecule or its substituents. |

| Hydrophobic | Partition coefficient (log P), Hydrophobic constant (π) | Measures the lipophilicity of a compound. |

This table is interactive and can be sorted by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex and for understanding the dynamic behavior of the system.

For a series of pyrimidine-5-carbonitrile derivatives designed as VEGFR-2 inhibitors, MD simulations were performed to evaluate the stability of the most potent compound within the active site of the enzyme. The simulations, which were run for 100 nanoseconds, showed that the compound remained stable in the active site. nih.gov The root mean square deviation (RMSD) of the protein, ligand, and the complex exhibited low values with no major fluctuations, indicating greater stability. nih.gov Furthermore, the root mean square fluctuation (RMSF) was calculated to gain insights into the flexibility of each residue during the simulation. nih.gov

MD simulations have also been used to study the interaction of other pyrimidine-5-carbonitrile derivatives with their targets, confirming the stability of the interactions observed in molecular docking studies. nih.gov These simulations provide a more dynamic and realistic picture of the ligand-target interactions compared to the static view offered by molecular docking.

Virtual Screening Methodologies for Hit Identification

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of pyrimidine-5-carbonitrile research, structure-based virtual screening, particularly molecular docking, is a widely employed strategy to identify "hit" compounds that can serve as starting points for drug development.

The process involves computationally placing a collection of ligands (potential drugs) into the binding site of a biological target with a known three-dimensional structure. Scoring functions are then used to estimate the binding affinity and rank the compounds based on their predicted interaction strength and complementarity to the binding site. This methodology has been instrumental in identifying pyrimidine-5-carbonitrile derivatives as potential inhibitors for a variety of therapeutically relevant targets.

For instance, molecular docking studies have been crucial in elucidating the binding modes of pyrimidine-5-carbonitrile derivatives within the active sites of enzymes like Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govrsc.orgnih.gov In these studies, the crystal structures of the target proteins, often obtained from the Protein Data Bank (PDB), serve as the foundation for the docking simulations. rsc.orgnih.gov The in silico screening helps to rationalize the structure-activity relationships (SAR) observed in synthesized compounds and guides the design of new analogues with improved potency and selectivity. nih.gov Following virtual screening, the most promising compounds are often subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, to assess their drug-like properties before committing to chemical synthesis. semanticscholar.orgresearchgate.net

The table below summarizes representative virtual screening studies conducted on pyrimidine-5-carbonitrile derivatives, highlighting the biological targets and key findings.

| Biological Target | PDB ID | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Identified potent inhibitors, with compound 10b showing an IC₅₀ value of 8.29 nM. The binding patterns of the most active derivatives were investigated to understand their mechanism of action. | rsc.org |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | 1YWN | Screened novel derivatives, revealing compounds 11e and 12b as the most potent inhibitors with IC₅₀ values of 0.61 and 0.53 μM, respectively. Docking showed binding modes similar to the known inhibitor sorafenib. | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Not Specified | A molecular modeling study on the most active compounds rationalized their mechanism as anti-inflammatory agents by examining their binding modes within the COX-2 enzyme pocket. | nih.gov |

| EGFRWT/COX-2 (Dual Target) | Not Specified | Molecular docking studies displayed that potent compounds bound effectively to the active sites of both EGFRWT and COX-2, supporting their dual inhibitory action. | rsc.orgnih.gov |

Homology Modeling of Uncharacterized Biological Receptors

While structure-based drug design is highly effective, its application is contingent on the availability of a high-resolution 3D structure of the target protein, typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. When an experimental structure is not available, homology modeling (or comparative modeling) provides a viable alternative for generating a reliable 3D model.

Homology modeling constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined 3D structure of a homologous "template" protein. The fundamental principle is that proteins with similar sequences tend to adopt similar three-dimensional structures. The process involves identifying a suitable template protein with a known structure, aligning the target sequence with the template, building the model, and finally, evaluating and refining the model's quality.

In research involving pyrimidine derivatives, homology modeling has been employed to study interactions with receptors for which crystal structures are incomplete or unavailable for a specific conformation or species. For example, in a study of adenosine (B11128) receptors, homology models for the human A₂B and A₃ subtypes were constructed to facilitate docking studies, as experimental X-ray structures were not available for these specific receptors. This allowed researchers to investigate the binding poses of pyrazolo-triazolo-pyrimidine antagonists across all four adenosine receptor subtypes, providing insights into affinity and selectivity. The quality of these models is rigorously assessed using tools that check stereochemical parameters, bond lengths, and angles to ensure they are physically realistic and suitable for subsequent computational experiments like virtual screening. The resulting models serve as crucial tools for understanding ligand-receptor interactions and guiding the rational design of new, more selective pyrimidine-based ligands.

| Target Receptor | Modeling Approach | Template Used (PDB ID) | Purpose and Outcome | Reference |

|---|---|---|---|---|

| Human A₂B Adenosine Receptor | Homology Modeling | Human A₂A Adenosine Receptor | To generate a 3D structure for docking studies to understand ligand binding and selectivity for pyrimidine-based antagonists. | |

| Human A₃ Adenosine Receptor | Homology Modeling | Human A₁ Adenosine Receptor | To create a structural model for computational analysis of antagonist binding, enabling the investigation of structural features that confer selectivity. |

Future Research Directions and Therapeutic Prospects

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile is a important step in enhancing therapeutic efficacy and specificity. This process relies heavily on understanding the structure-activity relationships (SAR) of the pyrimidine-5-carbonitrile core. humanjournals.comekb.eg By systematically modifying the substituents on the pyrimidine (B1678525) ring, researchers can optimize the compound's pharmacological profile.

Key to this approach is the synthesis of a variety of derivatives and the evaluation of their biological activities. For instance, research on related pyrimidine derivatives has shown that substitutions at the C2, C4, and C6 positions of the pyrimidine ring can significantly influence their anticancer and anti-inflammatory properties. rsc.orgresearchgate.net The piperidinyl group at the C2 position of the title compound is a crucial feature, and further modifications of this moiety, as well as substitutions at other positions, could lead to the discovery of more potent and selective molecules.

The synthesis of these next-generation analogues can be achieved through various established and modern chemical reactions. humanjournals.com Techniques such as transition-metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions offer efficient pathways to a diverse library of compounds. humanjournals.comrsc.org The data gathered from the biological screening of these new compounds will provide invaluable insights into the SAR, guiding the design of future iterations with improved therapeutic potential.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While the pyrimidine scaffold is known to interact with a range of biological targets, the full therapeutic potential of this compound remains largely unexplored. mdpi.comnih.gov Research into the broader class of pyrimidine-5-carbonitrile derivatives has revealed their activity against several key targets in oncology, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govrsc.orgnih.gov

For example, certain pyrimidine-5-carbonitrile derivatives have demonstrated potent inhibitory activity against EGFR, a key player in many cancers. rsc.orgrsc.org Others have shown selective inhibition of COX-2, an enzyme involved in inflammation and cancer progression. nih.govsemanticscholar.orgresearchgate.net The exploration of these and other potential targets for this compound could unveil novel therapeutic applications.

Beyond cancer and inflammation, the diverse biological activities of pyrimidine derivatives suggest a broader therapeutic scope. ekb.eggsconlinepress.com There is potential for applications in treating infectious diseases, neurological disorders, and metabolic conditions. gsconlinepress.comnih.gov A systematic screening of this compound and its next-generation analogues against a wide panel of biological targets is warranted to uncover these undiscovered therapeutic applications.

Table 1: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives

| Compound | Target Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | rsc.org |

| 10b | A549 (Non-small Cell Lung Cancer) | 5.85 | rsc.org |

| 10b | MCF-7 (Breast Cancer) | 7.68 | rsc.org |

| 11e | HCT-116 (Colon Cancer) | 1.14 | nih.gov |

| 11e | MCF-7 (Breast Cancer) | 1.54 | nih.gov |

| 4e | Colo 205 (Colon Cancer) | 1.66 | rsc.orgnih.gov |

| 4f | Colo 205 (Colon Cancer) | 1.83 | rsc.orgnih.gov |

| 11b | HCT-116 (Colon Cancer) | 3.37 | rsc.org |

| 11b | HepG-2 (Hepatocellular Carcinoma) | 3.04 | rsc.org |

| 11b | MCF-7 (Breast Cancer) | 4.14 | rsc.org |

| 11b | A549 (Non-small Cell Lung Cancer) | 2.4 | rsc.org |